![molecular formula C26H24N2O5S B11410271 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410271.png)
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene core, which is known for its diverse biological activities, and a sulfonamide group, which is often found in pharmaceuticals due to its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between an appropriate phenol and an ethyl acetoacetate under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with benzyl(methyl)sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenyl Group: The final step involves coupling the sulfonamide intermediate with a 4-aminophenyl derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit antibacterial, antifungal, or anticancer activities due to the presence of the sulfonamide group and the chromene core. It can be used in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The sulfonamide group is known for its role in inhibiting bacterial growth, making it a candidate for antibiotic development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thereby preventing folic acid synthesis and bacterial growth.
Comparison with Similar Compounds
Similar Compounds
N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide: Similar structure but with an acetamide group instead of the chromene core.
4-oxo-4H-chromene-2-carboxamide derivatives: Compounds with variations in the substituents on the chromene core.
Uniqueness
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the chromene core and the sulfonamide group, which imparts both biological activity and chemical versatility. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H24N2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H24N2O5S/c1-3-18-9-14-24-22(15-18)23(29)16-25(33-24)26(30)27-20-10-12-21(13-11-20)34(31,32)28(2)17-19-7-5-4-6-8-19/h4-16H,3,17H2,1-2H3,(H,27,30) |
InChI Key |
DGFIOTBVXZFFBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11410194.png)
![1-(2-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11410198.png)
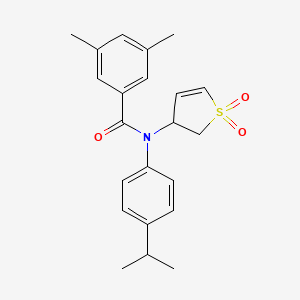
![N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11410211.png)
![7-(2,4-dimethylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410219.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11410235.png)

![N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11410259.png)
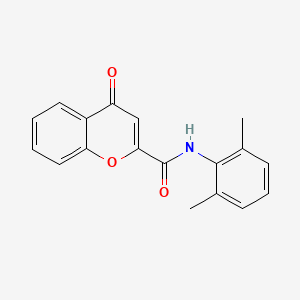
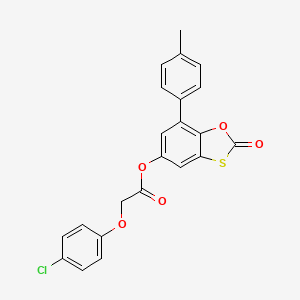
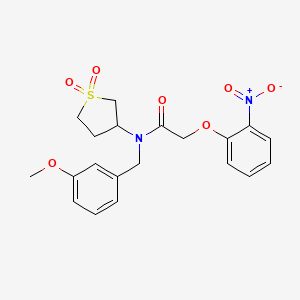
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11410276.png)
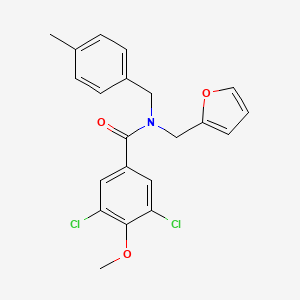
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410286.png)
